molecular formula C20H13BrN2O2S2 B11333159 N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide

N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide

Cat. No.: B11333159
M. Wt: 457.4 g/mol
InChI Key: CRVINKHVJBJDEL-UHFFFAOYSA-N
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Description

N-{5-[(4-BROMOPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE is a complex organic compound that features a thiazole ring, a bromophenyl group, and an isothiochromene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-BROMOPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE typically involves multiple stepsThe reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of green chemistry principles, such as solvent recycling and the use of renewable feedstocks, is also becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-BROMOPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents (e.g., dichloromethane, ethanol) .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted thiazole derivatives .

Mechanism of Action

The mechanism of action of N-{5-[(4-BROMOPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial lipid biosynthesis. Its anticancer effects may be due to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[(4-BROMOPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE is unique due to its combination of the thiazole ring, bromophenyl group, and isothiochromene carboxamide moiety.

Properties

Molecular Formula

C20H13BrN2O2S2

Molecular Weight

457.4 g/mol

IUPAC Name

N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-1-oxoisothiochromene-3-carboxamide

InChI

InChI=1S/C20H13BrN2O2S2/c21-14-7-5-12(6-8-14)9-15-11-22-20(26-15)23-18(24)17-10-13-3-1-2-4-16(13)19(25)27-17/h1-8,10-11H,9H2,(H,22,23,24)

InChI Key

CRVINKHVJBJDEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(SC2=O)C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)Br

Origin of Product

United States

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